3-(2,2-Dimethoxyethoxy)phenylboronic acid solubility in organic solvents
3-(2,2-Dimethoxyethoxy)phenylboronic acid solubility in organic solvents
An In-depth Technical Guide to the Solubility of 3-(2,2-Dimethoxyethoxy)phenylboronic Acid in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(2,2-Dimethoxyethoxy)phenylboronic acid. Prepared for researchers, scientists, and professionals in drug development, this document navigates the theoretical principles governing its solubility and offers a robust framework for empirical determination. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes information from structurally related arylboronic acids to provide a predictive analysis. Crucially, it includes a detailed, field-proven experimental protocol for researchers to determine precise solubility values, ensuring the reliable application of this compound in synthesis, purification, and formulation.
Introduction to 3-(2,2-Dimethoxyethoxy)phenylboronic Acid
3-(2,2-Dimethoxyethoxy)phenylboronic acid is an organoboron compound featuring a phenylboronic acid core substituted at the meta-position with a dimethoxyethoxy group. The boronic acid moiety makes it a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] The ether and acetal functionalities in the side chain can modulate the compound's physical properties, including its solubility, and offer potential sites for further chemical modification.
A thorough understanding of a compound's solubility is a critical prerequisite for its effective use. It directly influences reaction kinetics, the choice of solvents for chromatography and crystallization, and the feasibility of developing formulations for biological screening. This guide addresses the solubility of 3-(2,2-Dimethoxyethoxy)phenylboronic acid by examining its structural components and the intermolecular forces that dictate its behavior in various organic solvents.
Theoretical Framework and Predictive Solubility Analysis
The principle of "like dissolves like" provides a strong foundation for predicting solubility.[2] The solubility of 3-(2,2-Dimethoxyethoxy)phenylboronic acid is governed by a combination of its polar and nonpolar features.
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Phenyl Ring: The aromatic ring is hydrophobic and contributes to solubility in nonpolar and aromatic solvents.
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Boronic Acid Group (-B(OH)₂): This group is highly polar and capable of both donating and accepting hydrogen bonds. It is a mild Lewis acid.[3] This feature promotes solubility in polar protic and aprotic solvents.
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Dimethoxyethoxy Side Chain (-O-CH₂-CH(OCH₃)₂): This substituent contains ether and acetal functionalities. The oxygen atoms are hydrogen bond acceptors, which significantly increases the compound's overall polarity and its affinity for polar solvents compared to unsubstituted phenylboronic acid.
A Critical Consideration: The Boroxine Equilibrium
A significant challenge in determining the solubility of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[4][5]
This equilibrium is influenced by factors such as temperature, solvent, and the presence of water.[5] The formation of the less polar boroxine can lead to variability in solubility measurements, as commercial boronic acids may exist as a mixture of the acid and its anhydride.[5] This underscores the importance of using standardized, well-defined experimental protocols for generating reproducible data.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis and data from related arylboronic acids, the following trends are anticipated:
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High Solubility:
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Polar Protic Solvents (e.g., Methanol, Ethanol): The ability to engage in strong hydrogen bonding with the boronic acid and ether groups suggests high solubility.
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Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Phenylboronic acid itself shows high solubility in ethers and ketones.[5][6][7] The polar side chain of the target molecule is expected to further enhance solubility in these solvents.
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Moderate to Good Solubility:
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Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Phenylboronic acid has moderate solubility in chloroform.[7] The organic character of the dimethoxyethoxy group should ensure good solubility in these solvents.
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Esters (e.g., Ethyl Acetate): These solvents have moderate polarity and can act as hydrogen bond acceptors, suggesting they will be effective solvents.
-
-
Low to Poor Solubility:
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Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene): The dominant polar nature of the boronic acid and the ether/acetal side chain will likely lead to poor solubility in hydrocarbon solvents.[3][5] This property can be exploited for purification, where hydrocarbons may be used to precipitate the compound or wash away nonpolar impurities.
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Experimental Protocol for Solubility Determination
This section provides a detailed methodology for the systematic determination of solubility. The protocol is designed as a self-validating system to generate reliable and reproducible data.
Materials and Reagents
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3-(2,2-Dimethoxyethoxy)phenylboronic acid
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Analytical grade organic solvents (e.g., Methanol, Ethanol, THF, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)
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Analytical balance (± 0.1 mg)
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Vials with screw caps
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Thermostatically controlled shaker or magnetic stirrer with hotplate
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Centrifuge
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Syringe filters (e.g., 0.22 µm PTFE)
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Volumetric flasks and pipettes
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Analytical instrumentation (e.g., UV-Vis Spectrophotometer or HPLC system)
Quantitative Solubility Determination: Isothermal Saturation Method
This method measures the equilibrium solubility at a constant temperature.
Step-by-Step Procedure:
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Preparation: Add an excess amount of 3-(2,2-Dimethoxyethoxy)phenylboronic acid to a vial (e.g., 50-100 mg). The key is to have undissolved solid present at the end of the experiment.
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Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 2.0 mL) to the vial.
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Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Check for the continued presence of undissolved solid.
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Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for 2-4 hours to let the solid settle. Alternatively, centrifuge the vial at a moderate speed to pellet the excess solid.
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Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particulates are transferred, pass the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask.
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Analysis (Gravimetric Method):
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Accurately weigh the vial containing the filtered solution.
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Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dissolved solid is achieved.
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Calculate the final weight of the solid residue.
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Calculation: Determine the solubility using the formula:
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Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant sampled (L))
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Experimental Workflow Diagram
The following diagram illustrates the quantitative solubility determination process.
Caption: Workflow for quantitative solubility determination via the isothermal saturation method.
Data Summary and Interpretation
The data obtained from the experimental protocol should be compiled for clear comparison.
Table 1: Predicted and Experimental Solubility of 3-(2,2-Dimethoxyethoxy)phenylboronic Acid at 25 °C
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (g/L) |
| Polar Protic | Methanol | 5.1 | High | User to determine |
| Ethanol | 4.3 | High | User to determine | |
| Polar Aprotic | DMSO | 7.2 | High | User to determine |
| Acetone | 5.1 | High | User to determine | |
| THF | 4.0 | High | User to determine | |
| Moderate Polarity | Dichloromethane | 3.1 | Moderate to High | User to determine |
| Ethyl Acetate | 4.4 | Moderate | User to determine | |
| Nonpolar | Toluene | 2.4 | Low | User to determine |
| Hexane | 0.1 | Very Low/Insoluble | User to determine |
Interpretation for Application:
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Chemical Synthesis: Solvents with high solubility (e.g., THF, Acetone, DMF) are excellent choices for homogeneous reaction mixtures, such as in Suzuki-Miyaura coupling.
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Purification: The significant difference in solubility between polar solvents (e.g., Methanol) and nonpolar solvents (e.g., Hexane) provides an ideal system for recrystallization. The compound can be dissolved in a minimal amount of hot polar solvent and precipitated by cooling or by adding a nonpolar anti-solvent.
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Formulation: For drug discovery applications, initial stock solutions are typically prepared in highly effective solvents like DMSO. Understanding solubility in co-solvents like ethanol is crucial for preparing aqueous formulations for screening.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(2,2-Dimethoxyethoxy)phenylboronic acid is not widely available, data from related phenylboronic acids should be used as a guide for handling.
-
Hazards: Phenylboronic acid is harmful if swallowed and causes skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[8][9]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood.[10]
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Storage: Store in a tightly sealed container in a cool, dry place.[9][11] Phenylboronic acids can be hygroscopic and air-sensitive.[1][11]
Always consult the supplier-specific SDS before handling the compound.
Conclusion
3-(2,2-Dimethoxyethoxy)phenylboronic acid is predicted to be a highly polar compound with excellent solubility in polar protic and aprotic organic solvents and poor solubility in nonpolar hydrocarbon solvents. This differential solubility profile is advantageous for its application in both organic synthesis and subsequent purification. Due to the potential for boroxine formation, which can affect solubility, it is imperative that researchers perform empirical solubility testing using a standardized protocol, such as the isothermal saturation method detailed in this guide. The insights and methodologies presented here provide a robust foundation for the successful and efficient utilization of this versatile reagent.
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